Pritelivir - 348086-71-5

Pritelivir

Catalog Number: EVT-279965
CAS Number: 348086-71-5
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pritelivir (AIC316, BAY 57-1293) is a novel antiviral compound that acts as a potent and selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex. [, , , ] This mechanism of action distinguishes it from traditional nucleoside analogues like acyclovir, which target the viral DNA polymerase. [, ] Pritelivir exhibits activity against both HSV-1 and HSV-2, including strains resistant to acyclovir and foscarnet. [, , , ]

Molecular Structure Analysis

While specific details about Pritelivir's molecular structure analysis are limited in the provided papers, its chemical name is N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. [] One paper mentions that the mechanism of action of Pritelivir and other helicase-primase inhibitors (HPIs) against helicase and primase has not been fully elucidated. []

Mechanism of Action

Pritelivir inhibits the de novo synthesis of viral DNA by targeting the herpes simplex virus helicase-primase complex. [, , , , ] This mechanism differs from nucleoside analogues like acyclovir, which require activation by viral thymidine kinase and target viral DNA polymerase. [, ] Pritelivir's direct inhibition of viral replication in epithelial cells also indirectly limits downstream viral spread from neurons to genital keratinocytes, within genital ulcers, and from ulcer to new mucosal sites of infection. [] Unlike acyclovir, pritelivir's antiviral activity is not influenced by the viral replication cycle. []

Applications
  • Treatment of HSV-2 infection: Pritelivir has demonstrated efficacy in reducing genital HSV shedding and the frequency of genital lesions in clinical trials involving patients with frequent genital HSV-2 recurrences. [, , , , ] It exhibits greater potency than nucleoside analogues in cell culture and remains effective even with delayed treatment initiation. []
  • Management of acyclovir-resistant HSV infections: Pritelivir has emerged as a potential treatment option for acyclovir-resistant HSV infections, particularly in immunocompromised patients, showing success in cases where acyclovir, foscarnet, and cidofovir were ineffective. [, , , , , ]
  • Prevention of HIV-1 acquisition: Mathematical models suggest that Pritelivir's suppression of HSV-2 could potentially reduce the risk of HIV-1 acquisition in HSV-2 positive individuals by decreasing tissue damage and CD4+ T cell presence in herpetic lesions. []
  • Treatment of other herpesvirus infections: Research suggests that Pritelivir and similar helicase-primase inhibitors could be explored as potential treatments for other herpesvirus infections, such as those caused by varicella-zoster virus (VZV) and equid herpesvirus (EHV). [, , ]
Future Directions
  • Further investigation of long-term efficacy and safety: While promising results have been observed in shorter-term studies, further research is needed to assess the long-term efficacy and safety of Pritelivir, particularly regarding potential resistance development. [, , ]
  • Optimization of dosing regimens: Research focusing on optimizing Pritelivir's dosing regimen for different patient populations and indications could enhance its therapeutic efficacy and minimize potential side effects. [, ]
  • Exploration of combination therapies: Investigating the potential synergy between Pritelivir and other antiviral agents, such as acyclovir, could lead to more effective treatment strategies for HSV infections, especially in cases of drug resistance. []
  • Development of topical formulations: Developing topical formulations of Pritelivir could provide a more targeted approach to treating mucocutaneous HSV infections, potentially minimizing systemic side effects. [, ]
  • Elucidation of the precise mechanism of action: Further research to fully understand the molecular interactions between Pritelivir and the HSV helicase-primase complex could inform the development of even more potent and specific inhibitors. []
  • Evaluation of its potential against other viruses: Given its broad-spectrum activity against herpesviruses, investigating Pritelivir's efficacy against other viral families could lead to novel antiviral therapies for a wider range of diseases. [, ]

Amenamevir

Compound Description: Amenamevir, also a helicase-primase inhibitor, exhibits antiviral activity against both herpes simplex virus (HSV) and varicella-zoster virus (VZV). It operates through a novel mechanism, inhibiting the progression of the replication fork, a crucial step in DNA synthesis []. Amenamevir is administered once daily and demonstrates efficacy in treating genital herpes []. Notably, it has been approved in Japan for treating herpes zoster, having been successfully used in over 1,240,000 patients [].

Relevance: Acyclovir and Pritelivir both demonstrate antiviral activity against HSV, but their mechanisms of action differ considerably. Acyclovir targets viral DNA polymerase, whereas Pritelivir inhibits the helicase-primase complex [, ]. This difference in targets makes Pritelivir a promising alternative for treating acyclovir-resistant HSV infections.

Cidofovir

Compound Description: Cidofovir is another second-line antiviral agent used against acyclovir-resistant HSV infections. Similar to Foscarnet, Cidofovir can be effective against acyclovir-resistant strains but is associated with significant toxicities, primarily nephrotoxicity []. This limits its clinical utility.

Famciclovir

Compound Description: Famciclovir is a nucleoside analogue, similar to acyclovir, that is effective against HSV infections. It is metabolized to penciclovir, which then inhibits viral DNA polymerase [].

Brincidofovir

Compound Description: Brincidofovir is a novel antiviral agent undergoing phase III clinical trials for treating HSV infections []. It is an intracellularly acting derivative of Cidofovir, suggesting a similar mechanism of action, inhibiting viral DNA polymerase.

Relevance: Brincidofovir and Pritelivir represent potential advancements in HSV therapy, aiming to address the limitations of existing treatments. While both target viral replication, they do so through distinct mechanisms - Brincidofovir, similar to Cidofovir, targets viral DNA polymerase while Pritelivir inhibits the helicase-primase complex [].

Valomaciclovir

Compound Description: Valomaciclovir is a novel nucleoside analogue being investigated for its potential against HSV infections [].

Relevance: Valomaciclovir and Pritelivir represent different classes of antivirals being developed against HSV, with Valomaciclovir likely targeting viral DNA polymerase, while Pritelivir targets the viral helicase-primase complex [].

FV-100

Compound Description: FV-100 is a novel nucleoside analogue under investigation for its potential against HSV infections [].

Relevance: FV-100 and Pritelivir represent distinct classes of antivirals under development for HSV. As a nucleoside analogue, FV-100 likely targets viral DNA polymerase, while Pritelivir inhibits the viral helicase-primase complex [].

Properties

CAS Number

348086-71-5

Product Name

Pritelivir

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

AIC316
BAY 57-1293
N-(5-(aminiosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide
pritelivi

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.